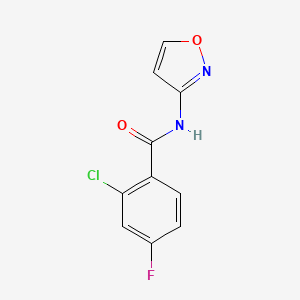![molecular formula C18H10N2O2 B5366291 5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)
5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a synthetic compound that belongs to the benzimidazole family. It is also known as harmine and is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine, and recent scientific research has shown its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
Harmine exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, inhibition of monoamine oxidase, and activation of the Wnt signaling pathway. Harmine has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter levels. Harmine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments, including its availability, low cost, and well-defined chemical structure. However, harmine also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on harmine, including the development of novel synthetic analogs with improved pharmacological properties, the identification of new therapeutic targets, and the optimization of harmine dosing and administration. Harmine also has potential applications in other fields, such as agriculture and environmental science, where it may be used as a natural pesticide or herbicide.
In conclusion, harmine is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Métodos De Síntesis
Harmine can be synthesized through various methods, including the condensation of tryptamine and 2-bromo-1,3-dimethoxybenzene, or the oxidation of harmaline. The synthesis of harmine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Harmine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease, harmine has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, harmine has been shown to increase the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Propiedades
IUPAC Name |
14-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2/c21-11-8-10-4-3-5-12-16(10)13(9-11)18(22)20-15-7-2-1-6-14(15)19-17(12)20/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGEVPFSSYVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)

![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)